![molecular formula C19H20N4O B278794 N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278794.png)
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death).
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in lab experiments is its ability to selectively target specific enzymes and proteins. This allows researchers to study the effects of inhibiting these targets on various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important for researchers to carefully monitor the dosage and concentration of the compound used in experiments to avoid any adverse effects.
Future Directions
There are several future directions for research on N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as autoimmune disorders and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid with mesityl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.
properties
Product Name |
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide |
---|---|
Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-methyl-1-pyridin-2-yl-N-(2,4,6-trimethylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-12-9-13(2)18(14(3)10-12)22-19(24)16-11-21-23(15(16)4)17-7-5-6-8-20-17/h5-11H,1-4H3,(H,22,24) |
InChI Key |
KAJSMOQXFIYKII-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C)C |
Origin of Product |
United States |
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